N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a phenyl group and an acenaphthylene carboxamide structure
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O/c30-26(21-14-13-17-12-11-16-5-4-8-20(21)24(16)17)27-19-7-3-6-18(15-19)25-28-22-9-1-2-10-23(22)29-25/h1-10,13-15H,11-12H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYTGAIXNIMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. This is followed by coupling with an acenaphthylene derivative under specific conditions, such as the presence of a condensing agent and controlled temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Could be used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. This compound may also interact with DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its acenaphthylene moiety, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications requiring specific optical or electronic characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
